molecular formula C6H14LiN B1223798 Lithium diisopropylamide CAS No. 4111-54-0

Lithium diisopropylamide

Cat. No. B1223798
CAS RN: 4111-54-0
M. Wt: 107.1 g/mol
InChI Key: ZCSHNCUQKCANBX-UHFFFAOYSA-N
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Description

Lithium diisopropylamide (LDA) is a chemical compound with the molecular formula LiN(CH(CH3)2)2 . It is a colorless solid, but is usually generated and observed only in solution . It is a hindered non-nucleophilic strong base that abstracts hydrogen from active carbon . It has been widely utilized due to its good solubility in non-polar organic solvents and non-nucleophilic nature .


Synthesis Analysis

LDA is commonly formed by treating a cooled (0 to −78 °C) mixture of tetrahydrofuran and diisopropylamine with n-butyllithium . It can be prepared from diisopropylamine and butyllithium in the presence of tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of LDA is LiN(CH(CH3)2)2 . Its molecular weight is 107.123 Da . In THF, its structure is primarily that of a solvated dimer .


Physical And Chemical Properties Analysis

LDA is a colorless solid . It has a density of 0.864 g/mL at 25 °C (lit.) . It is soluble in ethyl ether and insoluble in hydrocarbon solvents .

Scientific Research Applications

Kinetics and Organic Synthesis

Lithium diisopropylamide (LDA) is widely used in organic synthesis. Studies on the rate of LDA-mediated reactions reveal significant insights into the principles of solvation and aggregation. This understanding is crucial for optimizing yields, rates, and selectivities in organolithium reactions (Collum, McNeil, & Ramirez, 2007).

Isomerization Reactions

LDA effectively converts allylic ethers to (Z)-propenyl ethers with high stereoselectivity. The efficiency of this isomerization process is influenced by the steric hindrance of the allylic ethers and the choice of amides (Su & Williard, 2010).

Anionic Polymerization

LDA serves as an efficient initiator for the anionic polymerization of methyl methacrylate, facilitating the production of polymers with predictable molecular weights and narrow distributions. This process demonstrates the role of LDA in polymer science (Long, Guistina, Schell, & McGrath, 1994).

Oligomer Structures

The structure of LDA oligomers, particularly in low ligand concentrations, has been studied using NMR spectroscopy. Identifying partially solvated dimers and trimers enhances the understanding of organolithium chemistry (Rutherford & Collum, 2001).

Crystal Structure Analysis

Understanding the crystal structure of LDA, characterized by an infinite helical arrangement, has been crucial in the context of organic lithium derivatives and their applications in synthesis (Barnett, Mulvey, Clegg, & O'neil, 1991).

Chemistry of Trifluoromethylketones

LDA interacts with trifluoromethylketones either as a base in polar solvents or as a hydride donor, demonstrating its versatility in organic reactions (Provot, Berrien, Moskowitz, & Mayrargue, 1997).

Solvation by Ligands

The interaction of LDA with mono- and polydentate ligands has been explored through NMR studies, revealing insights into the solution structures and ligand binding, which are important for understanding its reactivity (Remenar, Lucht, & Collum, 1997).

Reaction Mechanisms

Studies on the mechanism of LDA-mediated reactions, such as 1,4-additions to unsaturated esters and dehydrobrominations, provide a deeper understanding of the underlying chemical processes and their implications for organic synthesis (Ma, Hoepker, Gupta, Faggin, & Collum, 2010; Ma, Ramirez, Singh, Keresztes, & Collum, 2006).

Synthesis Applications

LDA has been used for the synthesis of diverse compounds, such as allylic alcohols and carbonyl anions, showcasing its utility in synthesizing a range of organic molecules (Perna, Capriati, Florio, & Luisi, 2002; Fraser & Hubert, 1974).

Safety And Hazards

LDA is corrosive and pyrophoric . It should be handled with personal protective equipment and chemical impermeable gloves . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

lithium;di(propan-2-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHNCUQKCANBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-18-9 (Parent)
Record name Lithium diisopropylamide
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DSSTOX Substance ID

DTXSID6063305
Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt
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Molecular Weight

107.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid; [Merck Index]
Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1)
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Record name Lithium diisopropylamide
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Product Name

Lithium diisopropylamide

CAS RN

4111-54-0
Record name Lithium diisopropylamide
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Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1)
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Record name Lithium diisopropylamide
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Record name LITHIUM DIISOPROPYLAMIDE
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Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamide was prepared under nitrogen from diisopropylamine (31.0 ml., 220 mmol.) and n-butyl lithium (1.5M in hexane, 88.0 ml., 220 mmol.) in tetrahydrofuran (80 ml.), maintaining the temperature between -3° C. -1° C. After stirring 15 minutes, cyclopentanecarboxylic acid (11.4 g., 100 mmol.) in tetrahydrofuran (10 ml.) was added at 0° C.-3° C. over 25 minutes. After an additional 15 minutes at 0° C., the bath was removed and the reaction stirred 15 minutes more, causing the temperature to rise to 11° C. The milky white solution was cooled to -74° C. and 1-bromo-4-chlorobutane (23 ml., 200 mmol.) in tetrahydrofuran was added quickly, the temperature rising to -66° C. After 16 hours, the reaction was allowed to warm to room temperature in situ. The reaction was quenched with methanol (10 ml.) and concentrated in vacuo. The residue was partitioned between water (200 ml.) and ethyl ether (200 ml.). The aqueous layer was acidified to pH 1 with 12M hydrochloric acid and extracted with methylene chloride (3×150 ml.), dried (magnesium sulfate), filtered and evaporated to give 20.0 g. of the title product as a yellow oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

LDA was prepared by addition of n-BuLi (1.56 mol/l hexane solution) 1.08 ml to a solution of diisopropylamine 255 μl in dry tetrahydrofuran 3 ml at −70° C. Then, a solution of compound (20-1) 500 mg in dry tetrahydrofuran 2 ml was added at that temperature to the mixture, which was stirred for 2 h. Then, a solution of iodine 426 mg in dry tetrahydrofuran 2 ml was added and the mixture was stirred for 2 h. Ice was added to the reaction mixtures, which was extracted with chloroform. The extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue obtained was chromatographed on aluminum oxide in ethyl acetate:hexane (1:5) to give the titled compound as colorless crystals 514 mg. Yield 76%. This was recrystallized from from acetone-isopropyl ether to give colorless crystals, m.p. 136-137° C.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
compound ( 20-1 )
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

Lithium di-isopropylamide was prepared by dissolving di-isopropylamine (11 ml) in tetrahydrofuran (150 ml) followed by the addition of n-butyl lithium (50 ml of 1.7 molar). After 10 minutes stirring, the straw colored liquid was cooled to -78° C. and a solution of 2-(4-chlorophenoxy)-N,N-dimethyl acetamide (16 g, 0.074 mole) in tetrahydrofuran (25 ml) was slowly added. The mixture was stirred for 20 minutes at -78° C. and cyclohexanone (7 ml) added. After 45 minutes at -78° C., the reaction mixture was poured into saturated ammonium chloride solution and a red color ensued. The phases were separated and the organic layer washed with brine, dried over anhydrous potassium carbonate and evaporated giving 1-[(4-chlorophenoxy)((dimethylamino)carbonyl)methyl]cyclohexanol as a red solid. Repeated washing with a cold hexane-isopropanol mixture yielded 2.7 g of a white crystalline solid. Yield: 2.7 g, m.p. 109°-111° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of lithium diisopropylamide was prepared from 1.96 mL (1.42 g) of diisopropylamine and 7.6 mL of n-butyllithium (1.75M in hexane) in 14 mL of THF. The solution was cooled to -78° C. with stirring, combined with a solution of (4S, 5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone (3.50 g) in THF (14 mL) and stirred for 30 min at -78° C. To this mixture was added 2.1 mL (3.1 g) of benzyl bromomethyl sulfide. The reaction mixture was stirred for 2 h at -25° C. and for 2 h at 0° C. Aqueous NH4Cl solution was added to the mixture. The organic solvents were removed in vacuo and the residue was extracted twice with CH2Cl2. The combined organic extract was washed twice with 1M aqueous NaHSO4, then with saturated NaHCO3, brine, dried over Na2SO4 and evaporated. The residue was subjected to flash chromatography on silica gel (hexane-EtOAc) to give 5.0 g (96% yield) of (4S, 5R)-3-[(2S)-1-oxo-2-((benzylthio)methyl)-4-methylpentyl]-4-methyl-5-phenyl-2-oxazolidinone as a clear oil. Characteristic analytical data are as follows: 1H NMR (300 MHz, CDCl3) δ7.24-7.47 (m, 10H), 5.66 (d, J=7 Hz, 1H), 4.81 (p, J= 7 Hz, 1H), 4.31-4.36 (m, 1H), 3.80 (AB q, J=13 Hz, 2H), 2.72 (dd, J=9, 14 Hz, 1H), 2.52 (dd, J=5, 14 Hz, 1H), 1.35-1.71 (m, 3H), 0.89-0.95 (m, 9H); [α]25D -91° (c=2.60, CH2Cl2)
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium diisopropylamide
Reactant of Route 2
Lithium diisopropylamide
Reactant of Route 3
Lithium diisopropylamide
Reactant of Route 4
Lithium diisopropylamide
Reactant of Route 5
Lithium diisopropylamide
Reactant of Route 6
Lithium diisopropylamide

Citations

For This Compound
27,300
Citations
DB Collum, AJ McNeil… - Angewandte Chemie …, 2007 - Wiley Online Library
Lithium diisopropylamide (LDA) is a prominent reagent used in organic synthesis. In this Review, rate studies of LDA‐mediated reactions are placed in the broader context of organic …
Number of citations: 205 onlinelibrary.wiley.com
L Gupta, AC Hoepker, KJ Singh… - The Journal of organic …, 2009 - ACS Publications
… Ortholithiations of a range of arenes mediated by lithium diisopropylamide (LDA) in THF at −78 C … We report herein lithium diisopropylamide (LDA)-mediated ortholithiations (1) that are …
Number of citations: 117 pubs.acs.org
MP Bernstein, FE Romesberg, DJ Fuller… - Journal of the …, 1992 - ACS Publications
… We describe below structure and reactivity studies of lithium diisopropylamide (LDA) in the presence of TMEDA. An X-ray crystal structure reveals that LDA crystallizes from TMEDA/ …
Number of citations: 119 pubs.acs.org
JF Remenar, BL Lucht, DB Collum - Journal of the American …, 1997 - ACS Publications
… We describe a two-part investigation of lithium diisopropylamide (LDA). In this paper we will present NMR spectroscopic investigations of LDA in the presence of a variety of …
Number of citations: 115 pubs.acs.org
Y Ma, NM Lui, I Keresztes, RA Woltornist… - The Journal of …, 2022 - ACS Publications
The preparation, structure, physical properties, and reactivities of sodium isopropyl(trimethylsilyl)amide (NaPTA) are described. The solubilities at room temperature range from n-…
Number of citations: 4 pubs.acs.org
C Kowalski, X Creary, AJ Rollin… - The Journal of Organic …, 1978 - ACS Publications
… Lithium diisopropylamide is widely used in synthesis as a hindered, nonnucleophilic base, … and «-methoxy ketones by treatment with lithium diisopropylamide (LDA) we have found that, …
Number of citations: 147 pubs.acs.org
S Liao, DB Collum - Journal of the American Chemical Society, 2003 - ACS Publications
Lithium diisopropylamide-mediated lithiations of N-alkyl ketimines derived from cyclohexanones reveal that simple substitutions on the N-alkyl side chain and the 2-position of the …
Number of citations: 45 pubs.acs.org
AC Hoepker, DB Collum - The Journal of organic chemistry, 2011 - ACS Publications
Density functional theory computations [MP2/6-31G(d)//B3LYP/6-31G(d)] on the deaggregation of lithium diisopropylamide (LDA) dimer solvated by two tetrahydrofuran ligands to give …
Number of citations: 31 pubs.acs.org
YJ Kim, MP Bernstein, ASG Roth… - The Journal of …, 1991 - ACS Publications
Enolizations of ketones, tert-butyl esters, and carboxamidesby solvent-free lithium diisopropylamide (LDA) in hexane or toluene are described. Enolates are isolated as …
Number of citations: 116 pubs.acs.org
RE Ludt, JS Griffiths, KN McGrath… - The Journal of Organic …, 1973 - ACS Publications
… While n-butyllithium cannot be used as a general reagent to successfully metálate iV,iV-dialkyltoluamides, the results of this study do show that the use of lithium diisopropylamide as …
Number of citations: 73 pubs.acs.org

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